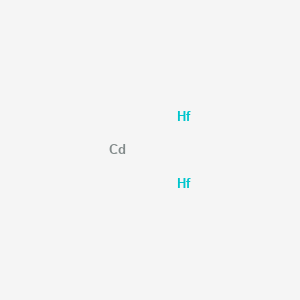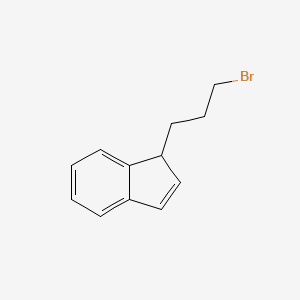
1-(3-Bromopropyl)-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-1H-indene is an organic compound characterized by the presence of a bromine atom attached to a three-carbon propyl chain, which is further connected to an indene moiety Indene is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-1H-indene can be synthesized through several methods. One common approach involves the bromination of 1-propylindene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The choice of solvent, temperature, and reaction time are critical factors in optimizing the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted indene derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-propylindene.
Oxidation Reactions: The indene moiety can be oxidized to form indanone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases like potassium tert-butoxide in solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acetone solutions.
Major Products:
- Substituted indene derivatives
- 1-Propylindene
- Indanone derivatives
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-1H-indene has been studied for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, including specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-1H-indene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the bromine atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-1H-indene can be compared to other similar compounds, such as:
1-(3-Chloropropyl)-1H-indene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3-Iodopropyl)-1H-indene: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.
1-(3-Bromopropyl)benzene: Lacks the indene moiety, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the indene structure with a bromopropyl chain, offering a balance of reactivity and stability that is valuable in various chemical processes.
Eigenschaften
CAS-Nummer |
18657-58-4 |
|---|---|
Molekularformel |
C12H13Br |
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-1H-indene |
InChI |
InChI=1S/C12H13Br/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)11/h1-2,4,6-8,11H,3,5,9H2 |
InChI-Schlüssel |
PMSNIPTVGPNEAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(C=CC2=C1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


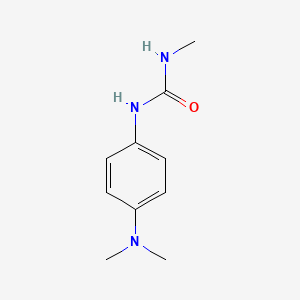
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

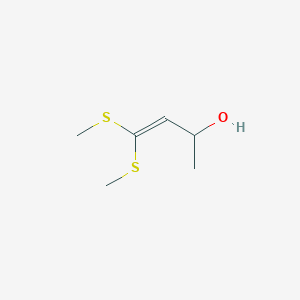



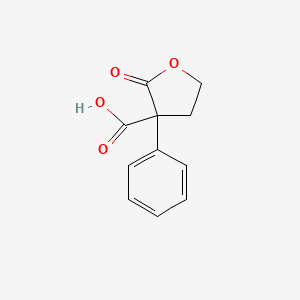
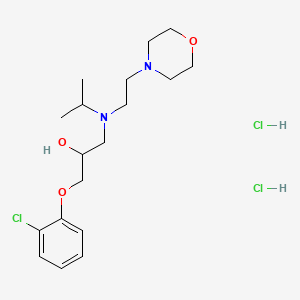
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
